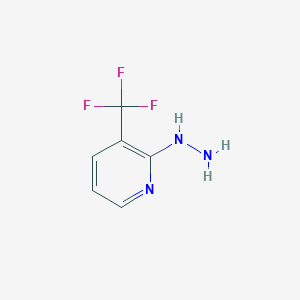

2-Hydrazinyl-3-(trifluoromethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3-11-5(4)12-10/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPMJXZSKBAITM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380649 | |

| Record name | 2-Hydrazinyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89570-83-2 | |

| Record name | 2-Hydrazinyl-3-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89570-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-3-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-3-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways Involving 2 Hydrazinyl 3 Trifluoromethyl Pyridine

General Synthetic Strategies for the Preparation of Hydrazinylpyridine Derivatives

The introduction of a hydrazinyl group onto a pyridine (B92270) ring is a critical transformation in the synthesis of numerous biologically active molecules. The methodologies to achieve this can be broadly classified into two main approaches: the modification of an existing pyridine system and the de novo construction of the pyridine ring.

Functionalization of Pyridine Ring Systems

The functionalization of a pre-formed pyridine ring is a common and versatile strategy for the synthesis of hydrazinylpyridine derivatives. This typically involves the introduction of a suitable leaving group, which can subsequently be displaced by hydrazine (B178648) or its synthetic equivalent.

One of the most prevalent methods involves the nucleophilic aromatic substitution (SNAr) on halopyridines. The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates attack by nucleophiles. stackexchange.com The presence of electron-withdrawing groups, such as a trifluoromethyl group, further activates the ring towards nucleophilic attack. nih.gov For instance, a chloro or bromo substituent at the 2-position of a pyridine ring can be readily displaced by hydrazine hydrate (B1144303) in a suitable solvent to yield the corresponding 2-hydrazinylpyridine.

Another important strategy involves the use of pyridine N-oxides . The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, for both electrophilic and nucleophilic attack. Treatment of a pyridine N-oxide with a halogenating agent, such as phosphorus oxychloride or oxalyl chloride, can introduce a halogen at the 2-position. nih.govresearchgate.netsemanticscholar.orgresearchgate.net This 2-halopyridine can then undergo nucleophilic substitution with hydrazine. Alternatively, activation of the N-oxide with reagents like phosphorus oxychloride can facilitate the direct introduction of other nucleophiles.

Direct C-H functionalization represents a more atom-economical approach to modifying the pyridine ring. nih.govrsc.org While challenging due to the inherent stability of C-H bonds, methods have been developed for the regioselective introduction of various functional groups. nih.gov For example, transition-metal-catalyzed C-H activation can be employed to introduce substituents that can later be converted to a hydrazinyl group. whiterose.ac.uk

Cyclization Reactions in the Construction of Pyridine-Hydrazine Frameworks

An alternative to functionalizing a pre-existing pyridine is to construct the heterocyclic ring from acyclic precursors in a manner that incorporates the desired substitution pattern. Several classic and modern cyclization reactions are employed for the synthesis of substituted pyridines and can be adapted to include a hydrazine or a masked hydrazine functionality.

The Hantzsch pyridine synthesis is a well-established multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org By utilizing a hydrazine derivative as the nitrogen source, or a precursor that can be readily converted to a hydrazine, this method can be adapted to produce dihydropyridines which can then be oxidized to the corresponding hydrazinylpyridines.

The Guareschi-Thorpe synthesis provides a route to 2-pyridones through the condensation of cyanoacetamide with a 1,3-diketone. quimicaorganica.orgdrugfuture.comnih.govrsc.org Subsequent conversion of the 2-pyridone to a 2-halopyridine followed by reaction with hydrazine offers a pathway to 2-hydrazinylpyridines.

The Kröhnke pyridine synthesis is another versatile method that involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source to form 2,4,6-trisubstituted pyridines. pharmaguideline.com This method can be tailored to produce pyridines with a substituent pattern amenable to the introduction of a hydrazinyl group.

More contemporary approaches involve [2+2+2] cycloaddition reactions , often catalyzed by transition metals, which can assemble the pyridine ring from alkynes and nitriles. rsc.org Additionally, formal [3+3] cycloaddition reactions of enamines with unsaturated aldehydes or ketones provide a practical route to substituted pyridines. nih.gov These methods offer the potential to incorporate a nitrogen-containing fragment that could serve as a precursor to the hydrazinyl group during the ring-forming process.

Targeted Synthesis of 2-Hydrazinyl-3-(trifluoromethyl)pyridine

The synthesis of the specific target molecule, this compound, requires careful consideration of the regioselective introduction of both the hydrazinyl and the trifluoromethyl groups.

Regioselective Introduction of the Hydrazinyl Group

The most direct and widely reported method for the synthesis of this compound is the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor. The key starting material for this transformation is 2-chloro-3-(trifluoromethyl)pyridine.

The reaction proceeds by the direct displacement of the chloride ion by hydrazine hydrate. The strong electron-withdrawing nature of the trifluoromethyl group at the 3-position significantly activates the 2-position towards nucleophilic attack. The reaction mechanism involves the formation of a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing trifluoromethyl group and the ring nitrogen. This stabilization facilitates the departure of the chloride leaving group, leading to the formation of the desired product. The regioselectivity of this reaction is high, with the nucleophilic attack occurring almost exclusively at the C2 position due to the electronic influence of the adjacent trifluoromethyl group. researchgate.net

| Reactant | Reagent | Product |

| 2-Chloro-3-(trifluoromethyl)pyridine | Hydrazine hydrate | This compound |

Approaches Involving Halogen-Fluorine Exchange Reactions for Trifluoromethyl Group Incorporation

The trifluoromethyl group is often introduced onto the pyridine ring via a halogen-exchange fluorination reaction, commonly known as the Swarts reaction . byjus.com This method typically involves the treatment of a trichloromethyl-substituted pyridine with a fluorinating agent.

In the context of synthesizing the precursor for this compound, a key intermediate would be 2-chloro-3-(trichloromethyl)pyridine. This compound can be subjected to fluorination using reagents such as antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF) under various conditions. nih.govgoogle.com The reaction proceeds through a stepwise exchange of chlorine atoms for fluorine atoms on the methyl group. The conditions can be controlled to achieve the desired trifluoromethyl group.

| Precursor | Reagent | Product |

| 2-Chloro-3-(trichloromethyl)pyridine | HF or SbF₃ | 2-Chloro-3-(trifluoromethyl)pyridine |

Utilization of Trifluoromethyl-Containing Building Blocks in Pyridine Ring Assembly

An alternative strategy for the synthesis of this compound involves the construction of the pyridine ring using acyclic precursors that already contain the trifluoromethyl group. This approach, often involving cyclocondensation reactions , ensures the correct placement of the trifluoromethyl substituent from the outset.

A variety of trifluoromethyl-containing building blocks are commercially available or can be readily synthesized. These include compounds such as ethyl 4,4,4-trifluoroacetoacetate and 3,3,3-trifluoropropene (B1201522) derivatives. These building blocks can be utilized in established pyridine syntheses, such as the Hantzsch or Guareschi-Thorpe reactions, to construct the pyridine ring with the trifluoromethyl group in the desired position. For example, a trifluoromethylated β-ketoester could be condensed with an appropriate nitrogen source and another carbonyl compound to form a dihydropyridine, which can then be oxidized and further functionalized to yield this compound. This approach offers a high degree of control over the substitution pattern of the final product. nih.gov

| Building Block Example | Reaction Type | Resulting Scaffold |

| Ethyl 4,4,4-trifluoroacetoacetate | Hantzsch-type condensation | Trifluoromethyl-substituted dihydropyridine |

Derivatization Reactions of this compound

The derivatization of this compound is principally centered on the reactivity of the terminal nitrogen atom of the hydrazinyl group, which acts as a potent nucleophile. This facilitates a range of transformations, including condensation and cycloaddition reactions, to construct more complex molecular frameworks.

The condensation of hydrazine derivatives with carbonyl compounds is a fundamental and high-yielding reaction that forms a hydrazone linkage (C=N-N). This reaction typically proceeds under acidic catalysis, which activates the carbonyl group toward nucleophilic attack. The initial product, a hydrazone, can be a stable final product or serve as a key intermediate for subsequent intramolecular cyclization reactions.

The reaction of hydrazines with 1,3-dicarbonyl compounds, such as β-diketones, is a classic and straightforward method for the synthesis of polysubstituted pyrazoles, known as the Knorr pyrazole (B372694) synthesis. nih.govmdpi.comnih.gov When this compound reacts with a β-diketone, two regioisomeric pyrazole products are possible, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring influences the nucleophilicity of the hydrazine, while substituents on the β-diketone dictate the electrophilicity of the carbonyl carbons. For unsymmetrical trifluoromethyl-substituted β-diketones, condensation with arylhydrazines often proceeds with high regioselectivity. nih.gov

Similarly, reactions with α,β-unsaturated carbonyl compounds (enones) provide a primary route to pyrazolines (dihydropyrazoles). sci-hub.seresearchgate.netmdpi.com The mechanism can proceed via two pathways: initial attack at the carbonyl carbon to form a hydrazone followed by intramolecular Michael addition, or initial Michael addition to the β-carbon followed by cyclization and dehydration. sci-hub.se The specific pathway and final product can be influenced by reaction conditions and the nature of the substituents on both reactants. sci-hub.se

Table 1: Representative Condensation Reactions and Subsequent Cyclizations

| Carbonyl Reactant | Intermediate/Product Type | General Structure of Product | Reaction Type |

|---|---|---|---|

| Acetylacetone (A β-Diketone) | Pyrazole | 1-(3-(Trifluoromethyl)pyridin-2-yl)-3,5-dimethyl-1H-pyrazole | Knorr Cyclocondensation |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (A β-Diketone) | Trifluoromethyl-substituted Pyrazole | Regioisomers of 1-(3-(trifluoromethyl)pyridin-2-yl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole | Knorr Cyclocondensation |

| Benzalacetone (An α,β-Unsaturated Ketone) | Pyrazoline | 1-(3-(Trifluoromethyl)pyridin-2-yl)-5-methyl-3-phenyl-4,5-dihydro-1H-pyrazole | Michael Addition/Cyclization |

| Chalcone (An α,β-Unsaturated Ketone) | Pyrazoline | 1-(3-(Trifluoromethyl)pyridin-2-yl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole | Michael Addition/Cyclization |

As outlined above, the condensation of this compound with appropriate 1,3-dielectrophilic partners is a cornerstone for building pyrazole and pyrazoline rings attached to the pyridine scaffold.

Pyrazoles: The reaction with β-diketones in an acidic medium or a dipolar aprotic solvent typically leads to the direct formation of the aromatic pyrazole ring through a cyclocondensation-dehydration sequence. nih.gov The regioselectivity of this reaction is a critical consideration. For a diketone like 4,4,4-trifluoro-1-phenyl-1,3-butanedione, the nucleophilic attack of the hydrazine can occur at either the phenyl- or trifluoromethyl-associated carbonyl. The increased electrophilicity of the carbonyl adjacent to the trifluoromethyl group often directs the initial attack to that position. nih.gov An alternative powerful method for generating substituted pyrazoles is the Vilsmeier-Haack reaction of hydrazones. For instance, hydrazones derived from 2-hydrazinylpyridine can undergo cyclization-formylation under Vilsmeier-Haack conditions (POCl₃/DMF) to yield 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehydes. mdpi.com

Pyrazolines: These non-aromatic, five-membered heterocycles are typically synthesized via the reaction of hydrazines with α,β-unsaturated aldehydes or ketones. researchgate.net The resulting pyrazoline can, in some cases, be oxidized to the corresponding aromatic pyrazole. The reaction of chalcones with hydrazine derivatives in an acidic medium like acetic acid is a well-established method for producing 1,3,5-trisubstituted 2-pyrazolines. mdpi.comresearchgate.net The initial hydrazone intermediate readily undergoes intramolecular cyclization to form the stable pyrazoline ring. mdpi.com

Beyond forming pendant heterocyclic rings, this compound is an excellent substrate for constructing fused bicyclic systems where the pyridine ring is annulated with a nitrogen-containing heterocycle. This is typically achieved through reactions where both nitrogen atoms of the hydrazine group, along with the endocyclic pyridine nitrogen, participate in the formation of the new ring.

The term "pyrido-fused triazine" can encompass several isomers. The most common and synthetically accessible fused system derived from 2-hydrazinylpyridines is the nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine scaffold. This structure is formed by creating a five-membered triazole ring fused to the pyridine a-face. The synthesis involves the reaction of the 2-hydrazinylpyridine with a reagent that provides a single carbon atom, which becomes C3 of the triazole ring.

Common methods include:

Reaction with Orthoesters: Heating a 2-hydrazinylpyridine with an orthoester, such as triethyl orthoformate, leads to the formation of the fused triazole ring. ccsenet.org

Reaction with Carboxylic Acids or Aldehydes: A two-step, one-pot process can be employed where the hydrazine first condenses with an aldehyde to form a hydrazone. Subsequent oxidative cyclization, often mediated by reagents like iodine or potassium iodide/tert-butyl hydroperoxide, closes the triazole ring. nih.gov Alternatively, direct reaction with carboxylic acids under heating can yield the fused product. google.com

A Chinese patent details the synthesis of various 3-aryl-8-chloro-6-(trifluoromethyl)- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine derivatives by reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids. This provides a direct and highly relevant example of this synthetic strategy. google.com

Table 2: Synthesis of 3-Aryl-8-chloro-6-(trifluoromethyl)- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine Derivatives Adapted from CN103613594A. The starting material is 2-hydrazino-3-chloro-5-trifluoromethylpyridine. google.com

| Carboxylic Acid Reactant | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzoic acid | 3-(4-Methoxyphenyl)-8-chloro-6-(trifluoromethyl)- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine | 70% |

| 4-Propylbenzoic acid | 3-(4-Propylphenyl)-8-chloro-6-(trifluoromethyl)- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine | 60% |

| 4-Nitrobenzoic acid | 3-(4-Nitrophenyl)-8-chloro-6-(trifluoromethyl)- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine | 52% |

| 3-Nitrobenzoic acid | 3-(3-Nitrophenyl)-8-chloro-6-(trifluoromethyl)- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine | 40% |

| 3-Methylbenzoic acid | 3-(3-Methylphenyl)-8-chloro-6-(trifluoromethyl)- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyridine | 35% |

The synthesis of triazoloquinoxaline derivatives involves the condensation of an o-phenylenediamine (B120857) derivative with a 1,2-dicarbonyl compound to form the quinoxaline (B1680401) core, which is then further functionalized. The specific starting material, this compound, does not possess the requisite 1,2-diamino functionality on an aromatic ring necessary for the direct formation of a quinoxaline or a subsequently fused triazoloquinoxaline system. Standard synthetic routes to nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]quinoxalines begin with 2-hydrazinoquinoxaline, which is a different heterocyclic scaffold. Therefore, the formation of triazoloquinoxaline derivatives is not a direct or plausible derivatization pathway for this compound under standard cycloaddition or condensation methodologies.

Oxidative Transformations and Dimerization Reactions

The hydrazinyl group of this compound is susceptible to oxidation, which can lead to the formation of various products, including azo compounds and products of denitrogenative coupling. While specific studies on the oxidative transformations of this compound are not extensively documented, the reactivity can be inferred from related hydrazinylpyridines.

One significant oxidative transformation is the denitrogenative coupling with other molecules. For instance, a visible-light-induced copper(I)-catalyzed denitrogenative oxidative coupling of 2-hydrazinylpyridines with terminal alkynes has been reported to form 2-(alkyl/arylethynyl)pyridines. rsc.orgrsc.orgresearchgate.net This reaction proceeds via the elimination of dinitrogen (N₂) and the formation of a carbon-carbon bond. rsc.org The proposed mechanism involves an in situ generated copper(II) superoxo/peroxo complex that facilitates the N₂ elimination upon visible light irradiation. rsc.org Given this precedent, it is plausible that this compound could undergo similar transformations.

Dimerization of this compound can occur under oxidative conditions, potentially leading to the formation of a tetrazine derivative through the coupling of two molecules. The general synthesis of 1,2,4,5-tetrazines often involves the reaction of nitriles with hydrazine, which can be catalyzed by Lewis acids like nickel and zinc salts. nih.gov Another pathway to tetrazines involves the oxidation of intermediate dihydro-1,2,4,5-tetrazines. mdpi.com While direct dimerization of this compound to a tetrazine has not been explicitly detailed, the fundamental reactivity of the hydrazine moiety suggests this as a possible outcome. Computational studies on the dimerization of related diazirinyl radicals have been conducted to understand the formation of N-N and C-N dimers, which can further decompose to smaller molecules. rsc.org

The following table summarizes potential oxidative transformation products of this compound based on the reactivity of analogous compounds.

| Reactant | Reagents and Conditions | Product | Reference |

| 2-Hydrazinylpyridine | Terminal alkyne, Cu(I) catalyst, Visible light, O₂ | 2-(Alkyl/arylethynyl)pyridine | rsc.org |

| Aliphatic Nitriles | Hydrazine, Ni(OTf)₂ or Zn(OTf)₂ | 3,6-Dialkyl-1,2,4,5-tetrazine | nih.gov |

| Formamidinium acetate | Hydrazine hydrate | 1,2,4,5-tetrazine (via dihydrotetrazine intermediate) | mdpi.com |

Nucleophilic Aromatic Substitution Reactions on the Pyridine Core

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the strong electron-withdrawing effect of the trifluoromethyl group. This electronic characteristic makes the pyridine core susceptible to nucleophilic aromatic substitution (SNAr).

The trifluoromethyl group is a powerful activating group for SNAr reactions. acs.org In general, nucleophilic attack on pyridine rings occurs preferentially at the C2 and C4 positions (ortho and para to the ring nitrogen), as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. In the case of this compound, the presence of the trifluoromethyl group at the C3 position would further activate the C2, C4, and C6 positions towards nucleophilic attack.

While specific SNAr reactions on the pyridine core of this compound are not well-documented, studies on related fluorinated pyridines provide insight into the expected reactivity. For example, in pentafluoropyridine, nucleophilic substitution occurs selectively, with the position of attack depending on the nature of the nucleophile and the reaction conditions. rsc.org Hard nucleophiles tend to attack the C4 position, while softer nucleophiles may favor other positions. It is important to note that the hydrazinyl group at the C2 position is also a potential leaving group in SNAr reactions, although it is generally less facile than halide leaving groups.

The following table outlines the expected regioselectivity of nucleophilic aromatic substitution on the pyridine core of this compound based on general principles.

| Position of Attack | Activating/Deactivating Factors | Expected Reactivity |

| C4 | Activated by ring nitrogen and C3-CF₃ | Favorable for nucleophilic attack |

| C6 | Activated by ring nitrogen and C3-CF₃ | Favorable for nucleophilic attack |

| C5 | Less activated compared to C4 and C6 | Less favorable for nucleophilic attack |

In-Depth Mechanistic Investigations of Synthetic and Derivatization Pathways

A thorough understanding of the reaction mechanisms, intermediates, and transition states is crucial for optimizing synthetic routes and predicting the formation of products from this compound.

Elucidation of Reaction Intermediates and Transition States

The cyclization of 2-hydrazinylpyridines to form fused heterocyclic systems, such as triazolopyridines, is a key synthetic application. researchgate.net Mechanistic studies of similar reactions, such as the formation of pyrazolines from hydrazines and α,β-unsaturated ketones, suggest the initial formation of a hydrazone intermediate. researchgate.net This is followed by an intramolecular nucleophilic attack and subsequent dehydration to yield the final heterocyclic product.

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, including the structures of intermediates and transition states. researchgate.netrsc.org For instance, in the Thorpe reaction, which involves the self-condensation of nitriles, computational analysis has been used to map out the energy profile and identify the key transition states. mdpi.com Such computational approaches could be applied to the reactions of this compound to provide a detailed understanding of the reaction mechanism at a molecular level.

Analysis of Reaction Kinetics and Thermodynamic Control

The outcome of chemical reactions can be governed by either kinetic or thermodynamic control. wikipedia.orglibretexts.org Under kinetic control, the product that is formed fastest predominates, while under thermodynamic control, the most stable product is the major isomer. wikipedia.org Reaction conditions such as temperature, reaction time, and the presence of catalysts can influence whether a reaction proceeds under kinetic or thermodynamic control. nih.gov

In the synthesis of fused heterocyclic systems from this compound, the potential for the formation of different regioisomers exists. For example, in the synthesis of pyrazoles from a heteropropargyl precursor, it was found that the formation of the pyrazole was under kinetic control, while a furan (B31954) derivative was the thermodynamically favored product. nih.gov By carefully controlling the reaction conditions, it is possible to selectively obtain the desired product. Short reaction times and lower temperatures generally favor the kinetic product, whereas longer reaction times and higher temperatures allow for equilibration and favor the thermodynamic product. wikipedia.org

Stereochemical Considerations in Product Formation

When reactions involving this compound lead to the formation of new stereocenters, the stereochemical outcome is an important consideration. Stereoselective reactions are those in which one stereoisomer is formed preferentially over others. masterorganicchemistry.com This can be achieved through the use of chiral reagents, catalysts, or auxiliaries. numberanalytics.comdurgapurgovtcollege.ac.in

While there is a lack of specific studies on stereoselective reactions of this compound, the principles of stereoselective synthesis are broadly applicable. For instance, if the substrate itself is chiral, or if a chiral auxiliary is temporarily attached to the molecule, it can direct the stereochemical course of a reaction. numberanalytics.com Mechanochemical methods combined with chiral primary amine organocatalysis have been shown to produce Michael adducts with good stereoselectivity. beilstein-journals.org Such strategies could potentially be adapted for reactions involving derivatives of this compound. A stereospecific reaction is one where stereoisomeric starting materials yield products that are stereoisomers of each other. masterorganicchemistry.com

Computational Modeling to Predict Reaction Pathways

Computational chemistry provides a powerful platform for predicting and understanding the reaction pathways of molecules like this compound. rsc.org Quantum-chemical calculations can be used to model the geometries of reactants, intermediates, and products, as well as the transition states that connect them. mdpi.com This allows for the determination of activation energies and reaction enthalpies, providing a quantitative picture of the reaction landscape.

For example, DFT calculations have been used to investigate the hydrodenitrogenation of pyridines, providing a detailed energy profile of the reaction. researchgate.net The effect of substituents on the reaction mechanism can also be studied computationally. A computational study on the Thorpe reaction revealed that an electron-withdrawing group, such as fluorine, at the α-position of a nitrile significantly lowers the energy barrier for the reaction. mdpi.com This suggests that the trifluoromethyl group in this compound would have a profound electronic influence on its reactivity, which could be quantitatively assessed through computational modeling.

Advanced Spectroscopic and Computational Characterization of 2 Hydrazinyl 3 Trifluoromethyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation Analysis

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 2-Hydrazinyl-3-(trifluoromethyl)pyridine, providing detailed information about the chemical environment of each atom.

Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the hydrazinyl group. The pyridine ring protons will appear as multiplets in the aromatic region (typically δ 6.5-8.5 ppm). Due to the electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the hydrazinyl group, the chemical shifts of the ring protons are significantly influenced. The proton at position 6 is expected to be the most downfield, followed by the proton at position 4, and then the proton at position 5. The hydrazinyl protons (NH and NH₂) will appear as broad signals that can exchange with deuterium, and their chemical shifts are solvent-dependent.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon atom attached to the trifluoromethyl group (C-3) will show a characteristic quartet due to coupling with the three fluorine atoms. The carbon atom bonded to the hydrazinyl group (C-2) will also have a distinct chemical shift. The trifluoromethyl carbon itself will appear as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 7.60 - 7.80 | 136 - 140 |

| H-5 | 6.70 - 6.90 | 115 - 120 |

| H-6 | 8.10 - 8.30 | 148 - 152 |

| NH | Variable (broad) | - |

| NH₂ | Variable (broad) | - |

| C-2 | - | 158 - 162 |

| C-3 | - | 120 - 125 (q) |

| C-4 | - | 136 - 140 |

| C-5 | - | 115 - 120 |

| C-6 | - | 148 - 152 |

| CF₃ | - | 120 - 124 (q) |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Fluorine (¹⁹F) NMR for Trifluoromethyl Group Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the trifluoromethyl group. thermofisher.com For this compound, a single sharp signal is expected in the ¹⁹F NMR spectrum, as all three fluorine atoms in the CF₃ group are chemically equivalent. The chemical shift of this signal is typically found in the range of -60 to -70 ppm relative to a standard such as CFCl₃. fluorine1.ru The precise chemical shift can provide information about the electronic environment of the trifluoromethyl group, which is influenced by the neighboring hydrazinyl group and the pyridine ring. nih.govresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Structure Assessment

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the hydrazinyl group in the region of 3200-3400 cm⁻¹. semanticscholar.org The C=N and C=C stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region. elixirpublishers.com Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1300 cm⁻¹ range. rsc.org

The FT-Raman spectrum will complement the FT-IR data. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C-F symmetric stretching mode of the CF₃ group will also be Raman active.

Table 2: Expected Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| N-H Stretch | 3200 - 3400 (broad) | Weak |

| C-H Stretch (aromatic) | 3000 - 3100 | Strong |

| C=N/C=C Stretch (ring) | 1400 - 1600 | Strong |

| N-H Bend | 1550 - 1650 | Medium |

| C-F Stretch (asymmetric) | 1200 - 1300 (strong) | Medium |

| C-F Stretch (symmetric) | ~1150 (strong) | Strong |

| Ring Breathing | ~1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The pyridine ring and the hydrazinyl group are the primary chromophores. The presence of the electron-donating hydrazinyl group and the electron-withdrawing trifluoromethyl group can lead to a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyridine. Typically, substituted pyridines show strong absorption bands in the 200-300 nm range. researchgate.netspectrabase.com

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation pattern of the molecule, which helps in structural elucidation. For this compound (C₆H₆F₃N₃), the expected molecular weight is approximately 177.05 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

The fragmentation pattern in the mass spectrum will be characteristic of the substituted pyridine structure. Common fragmentation pathways would likely involve the loss of the hydrazinyl group, the trifluoromethyl group, or parts of the pyridine ring. The stability of the pyridine ring may lead to a prominent molecular ion peak. acs.orgresearchgate.net

Computational Chemistry and Theoretical Modeling Studies

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for complementing experimental data and providing deeper insights into the molecular properties of this compound. ias.ac.inresearcher.life

Theoretical modeling can be used to:

Optimize the molecular geometry and predict bond lengths and angles.

Calculate theoretical vibrational frequencies, which can aid in the assignment of experimental FT-IR and FT-Raman spectra. researchgate.net

Predict NMR chemical shifts, which can be compared with experimental data for structural confirmation.

Determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and electronic transitions observed in UV-Vis spectroscopy. researchgate.net

Simulate the molecular electrostatic potential (MEP) map to identify electron-rich and electron-poor regions of the molecule.

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. as-proceeding.com For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are instrumental in predicting its fundamental properties. kbhgroup.in

The initial step in the computational analysis involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, the primary degrees of freedom are the rotation around the C-N bond of the hydrazinyl group and the orientation of the trifluoromethyl group.

The conformational landscape is explored by systematically rotating the dihedral angles associated with the hydrazinyl and trifluoromethyl groups. The resulting potential energy surface would likely reveal several local minima corresponding to different stable conformers. The global minimum, representing the most stable conformation, is anticipated to be one where steric hindrance between the bulky trifluoromethyl group and the hydrazinyl group is minimized, and potential intramolecular hydrogen bonding between a hydrogen of the hydrazinyl group and the nitrogen of the pyridine ring can occur.

Table 1: Predicted Dihedral Angles for the Most Stable Conformer of this compound

| Dihedral Angle | Predicted Value (degrees) |

|---|---|

| C4-C3-C(F3)-F1 | ~ 60 |

| C4-C3-C(F3)-F2 | ~ 180 |

| C4-C3-C(F3)-F3 | ~ -60 |

| N1-C2-N(H2)-N(H2) | ~ 0 or 180 |

Note: These values are illustrative and would be precisely determined through DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. as-proceeding.comresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the pyridine ring and the terminal nitrogen of the hydrazinyl group. These regions are electron-rich and represent the most likely sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the hydrazinyl group and, to a lesser extent, the hydrogen atoms on the pyridine ring. These areas are electron-deficient and are susceptible to nucleophilic attack.

The trifluoromethyl group, being a strong electron-withdrawing group, will significantly influence the electron distribution, making the adjacent carbon atom more electron-deficient.

This analysis is crucial for understanding the molecule's interaction with other chemical species and predicting its role in chemical reactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. scirp.orguni-muenchen.de It transforms the complex wave function into a localized Lewis-like structure of bonds and lone pairs, allowing for the investigation of charge transfer and intermolecular interactions.

For this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These interactions involve the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. Key interactions would include:

Delocalization of the lone pair electrons of the pyridine nitrogen into the antibonding orbitals of adjacent C-C and C-N bonds.

Interactions between the lone pairs of the hydrazinyl nitrogens and the antibonding orbitals of the pyridine ring.

Hyperconjugation involving the C-F bonds of the trifluoromethyl group and adjacent bonds.

The stabilization energies (E2) associated with these donor-acceptor interactions quantify the strength of these delocalizations and are crucial for understanding the molecule's stability and electronic properties. scirp.org

Table 2: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(Pyridine) | σ*(C2-C3) | ~ 2-5 |

| LP(1) N(Hydrazinyl) | σ*(C2-N) | ~ 4-8 |

Note: E(2) represents the stabilization energy. These are hypothetical values for illustrative purposes.

Semi-Empirical Methods for Large System Simulations and Reaction Path Exploration

While DFT provides high accuracy, its computational cost can be prohibitive for very large systems or for exploring extensive reaction pathways. Semi-empirical methods, such as AM1, PM3, or PM6, offer a faster alternative by using parameters derived from experimental data to simplify the calculations. griffith.edu.au

These methods are particularly useful for:

Initial conformational searches: Quickly identifying a set of low-energy conformers that can then be further optimized using higher-level methods like DFT.

Modeling large derivatives: Studying derivatives of this compound with large substituent groups where DFT would be computationally expensive.

Reaction path exploration: Mapping out the potential energy surface for reactions involving this molecule to identify transition states and intermediates, providing a qualitative understanding of reaction mechanisms. nih.gov

While less accurate than DFT, semi-empirical methods provide valuable qualitative insights and are an important tool in the computational chemist's arsenal.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules and simulating their electronic absorption spectra (UV-Vis). nih.govresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations would likely predict several electronic transitions in the UV-Vis region. The nature of these transitions can be analyzed by examining the molecular orbitals involved. Typically, for such aromatic systems, the transitions would be of the π → π* and n → π* type. The hydrazinyl and trifluoromethyl groups will modulate the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption spectrum. kbhgroup.in

Table 3: Hypothetical TD-DFT Results for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | ~ 320 | ~ 0.15 | HOMO → LUMO (π → π*) |

| S0 → S2 | ~ 280 | ~ 0.05 | HOMO-1 → LUMO (n → π*) |

Note: These are representative values to illustrate the expected output of a TD-DFT calculation.

Quantum Chemical Studies on Chemical Shifts and Spectroscopic Correlation

Quantum chemical methods can also be employed to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F, ¹⁵N). The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for this purpose.

By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the chemical shifts. These theoretical predictions are invaluable for:

Assigning experimental NMR spectra: Especially for complex molecules where spectral overlap can make assignments ambiguous.

Confirming molecular structure: By comparing the calculated spectrum for a proposed structure with the experimental one.

Understanding substituent effects: Quantifying how the electron-donating hydrazinyl group and the electron-withdrawing trifluoromethyl group influence the chemical shifts of the various nuclei in the pyridine ring.

The correlation between theoretical and experimental chemical shifts is generally excellent, making this a powerful tool for structural elucidation and spectroscopic analysis.

Applications in Medicinal Chemistry and Pharmaceutical Research

Development of Hydrazone Derivatives as Potent Bioactive Agents

Hydrazones, characterized by the azometine group (-NHN=CH-), are synthesized through the condensation reaction of hydrazines with aldehydes or ketones. This chemical linkage has proven to be a "privileged" structure in medicinal chemistry, imparting beneficial properties to parent molecules, including antimicrobial, anticancer, and anti-inflammatory effects nih.govjocpr.com. Derivatives of 2-Hydrazinyl-3-(trifluoromethyl)pyridine are explored for these therapeutic potentials.

While the broader class of hydrazone derivatives is widely investigated for antimicrobial properties, specific studies detailing the antimicrobial and antifungal efficacy of hydrazones derived directly from this compound are not extensively represented in publicly available research. However, the general literature supports the potential of related structures. For instance, various pyridine (B92270) carboxylic acid hydrazones have been shown to inhibit the growth of bacteria such as S. aureus, E. coli, and B. subtilis hygeiajournal.com. One study on a series of synthesized hydrazones found that a pyridine-containing compound, [4-(pyridin-2-yl)benzaldehyde], exhibited promising minimum inhibitory concentration (MIC) values against emerging fungal pathogens, ranging from 16–32 μg/mL mdpi.com. These findings suggest that hydrazone derivatives of this compound could be promising candidates for future antimicrobial research, although specific data on their activity is yet to be established.

Research into trifluoromethylpyridine-containing hydrazones has yielded significant findings in the field of oncology. A study focused on a series of closely related compounds, 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines, which demonstrated potent anticancer activity against a panel of human cancer cell lines.

One of the most potent compounds from this series, a 2,6-dichlorobenzaldehyde (B137635) hydrazone derivative (2-((4-chloro-2-methylphenyl)amino)-N'-(2,6-dichlorobenzylidene)-6-(trifluoromethyl)nicotinohydrazide), exhibited exceptional growth inhibition, with GI₅₀ values in the nanomolar range across all tested cancer cell lines. This compound was selected by the National Cancer Institute (NCI) for further in vivo testing due to its high potency and lack of toxicity in animal models. The proposed mechanisms for the anticancer effect of such hydrazones include kinase inhibition and the induction of apoptosis through the generation of radicals and a decrease in mitochondrial membrane potential.

Table 1: Growth Inhibition (GI₅₀) of a Lead Trifluoromethylpyridine Hydrazone Derivative

| Cancer Cell Line Panel | Cell Line | GI₅₀ (μM) |

|---|---|---|

| Leukemia | K-562 | 0.019 |

| SR | 0.021 | |

| Non-Small Cell Lung Cancer | NCI-H460 | 0.023 |

| NCI-H522 | 0.034 | |

| Colon Cancer | HCT-116 | 0.022 |

| SW-620 | 0.023 | |

| CNS Cancer | SF-295 | 0.022 |

| Melanoma | SK-MEL-5 | 0.023 |

| UACC-62 | 0.022 | |

| Ovarian Cancer | OVCAR-3 | 0.033 |

| Renal Cancer | 786-0 | 0.027 |

| Prostate Cancer | PC-3 | 0.028 |

| Breast Cancer | MCF7 | 0.034 |

| MDA-MB-468 | 0.031 |

Data sourced from studies on 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridine derivatives.

Specific research on the anti-inflammatory and immunomodulatory activities of hydrazones derived from this compound is limited in the available scientific literature. However, the broader family of hydrazide-hydrazone compounds has been recognized for its potential in this area hygeiajournal.com. Studies on other heterocyclic hydrazones have demonstrated significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced paw edema assay. The mechanism often involves the inhibition of inflammatory mediators. Given the established anti-inflammatory properties of many hydrazone-containing molecules, derivatives of this compound warrant future investigation for these effects.

Exploration as Enzyme Inhibitors and Receptor Modulators

The trifluoromethyl-pyridine scaffold is a key component in molecules designed to interact with specific biological targets like enzymes and receptors, leading to therapeutic effects.

The 5-(trifluoromethyl)pyridin-2-yl moiety, a structure closely related to the core compound of interest, is a key feature of MK-0364 (Taranabant), a highly potent and selective cannabinoid-1 receptor (CB1R) inverse agonist. The CB1 receptor is implicated in the control of energy balance, and its inhibition has been explored as a treatment for obesity.

MK-0364 demonstrated high affinity for the human CB1 receptor with a binding Kᵢ of 0.13 nM. In preclinical studies using diet-induced obese (DIO) rats, chronic oral administration of MK-0364 led to significant, dose-dependent weight loss, which was primarily due to the loss of fat mass. Further investigation revealed a clear relationship between the drug's efficacy and its ability to occupy CB1 receptors in the brain; a partial occupancy of 30-40% was sufficient to produce a significant reduction in body weight. These findings highlight the importance of the trifluoromethyl-pyridine structure in designing potent modulators of the CB1 receptor.

Table 2: In Vitro and In Vivo Activity of the CB1R Inverse Agonist MK-0364

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity (Kᵢ) | 0.13 nM | Affinity for human CB1 receptor. |

| Acute MED (in vivo) | 1 mg/kg | Minimum effective dose to inhibit food intake in DIO rats. |

| Chronic MED (in vivo) | 0.3 mg/kg | Minimum effective dose for weight loss in DIO rats. |

| Receptor Occupancy | 30-40% | Brain CB1R occupancy required for body weight reduction. |

MED: Minimum Effective Dose; DIO: Diet-Induced Obese

There is a lack of specific studies evaluating derivatives of this compound as urease inhibitors. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate, a process implicated in pathologies such as peptic ulcers caused by Helicobacter pylori and the formation of urinary stones. Inhibition of this enzyme is a key therapeutic strategy. Common urease inhibitors, such as acetohydroxamic acid and hydroxyurea, function by interacting with the nickel ions in the enzyme's active site. While many heterocyclic compounds are being explored as urease inhibitors, the potential of the this compound scaffold in this specific context remains an open area for future research.

Scaffold Design for Novel Therapeutic Candidates

The this compound scaffold offers a versatile platform for the synthesis of a diverse range of therapeutic candidates. The reactive hydrazine (B178648) group can be readily derivatized to introduce various pharmacophores, leading to libraries of compounds with potentially different biological activities.

Pyridine alkaloids and their derivatives have a long history of interacting with the central nervous system (CNS). While there is no specific research on the CNS effects of this compound, the pyridine core is a privileged scaffold in the design of CNS-active drugs. The incorporation of a trifluoromethyl group can enhance blood-brain barrier penetration, a critical factor for CNS drug efficacy. Research on other trifluoromethyl-containing compounds has explored their potential as inhibitors of enzymes like monoamine oxidases, which are relevant targets for neurological disorders.

The introduction of fluorine, often as a trifluoromethyl group, is a well-established strategy in the development of antiviral agents. Several trifluoromethylpyridine derivatives have been synthesized and shown to possess antiviral activity, for example, against the tobacco mosaic virus. researchoutreach.orgmdpi.comresearchgate.net The trifluoromethyl group can enhance the metabolic stability and lipophilicity of a molecule, which can lead to improved antiviral potency.

In the context of antimalarial drug discovery, both pyridine and hydrazine-containing compounds have been investigated. Novel hydrazone compounds have demonstrated broad-spectrum antiplasmodial activity. miami.edunih.gov Furthermore, pyridine-containing molecules have been designed as inhibitors of key enzymes in the malaria parasite, such as 1-deoxy-d-xylulose-5-phosphate reductoisomerase (DXR). nih.gov Given these precedents, derivatives of this compound represent a promising starting point for the development of new antimalarial agents.

| Therapeutic Area | Activity of Related Compounds | Potential of this compound Derivatives |

| Antiviral | Trifluoromethylpyridine derivatives show activity against plant viruses. researchoutreach.orgmdpi.comresearchgate.net | The trifluoromethyl group may confer enhanced antiviral properties. |

| Antimalarial | Hydrazone and pyridine derivatives exhibit antiplasmodial activity. miami.edunih.govnih.gov | The combination of the hydrazinyl and pyridine moieties suggests potential for antimalarial drug design. |

This table summarizes the antiviral and antimalarial potential of compounds related to this compound.

The hydrazine functionality of this compound serves as a key handle for the synthesis of more complex heterocyclic systems, such as thiazoles and pyrimidines. The Hantzsch thiazole (B1198619) synthesis, for example, can utilize hydrazine derivatives to construct the thiazole ring. orientjchem.org Similarly, pyrimidine (B1678525) rings can be formed through condensation reactions involving hydrazine precursors. researchgate.net

By integrating the this compound core into thiazole and pyrimidine frameworks, it is possible to generate novel compound libraries with diversified pharmacological profiles. Thiazole and pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This synthetic strategy allows for the exploration of new chemical space and the potential discovery of compounds with unique therapeutic applications.

Structure-activity relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a clinical candidate. For derivatives of this compound, SAR studies would focus on how modifications to the hydrazine group and substitutions on the pyridine ring affect biological activity.

A review of pyridine derivatives with antiproliferative activity highlights that the presence and position of substituents like methoxy, hydroxyl, and amino groups can significantly impact their potency. nih.gov Conversely, bulky groups or halogens can sometimes decrease activity. nih.gov In the context of kinase inhibitors, SAR studies often explore different aromatic and heterocyclic groups attached to the core scaffold to improve potency and selectivity. For trifluoromethyl-containing pyrazolines, SAR studies have shown that small lipophilic substituents on the terminal benzene (B151609) rings can enhance inhibitory activity.

Structure-Activity Relationship (SAR) Studies and Rational Drug Design Principles

Influence of the Trifluoromethyl Group on Lipophilicity, Metabolism, and Receptor Binding

The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design, utilized to enhance a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov Its presence on the pyridine ring of this compound profoundly influences several key physicochemical properties.

Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule. mdpi.comnih.gov This is attributed to the high electronegativity of the fluorine atoms, which can reduce the polarity of nearby functional groups. Enhanced lipophilicity can improve a drug candidate's ability to permeate biological membranes, a critical factor for oral bioavailability and distribution to target tissues, including penetration of the blood-brain barrier. mdpi.com The Hansch π value, a measure of lipophilicity, for a -CF3 group is approximately +0.88, indicating a substantial increase in non-polar character compared to a simple hydrogen atom. nih.gov

Receptor Binding: The trifluoromethyl group can enhance binding affinity to biological targets through several mechanisms. Its strong electron-withdrawing nature alters the electronic distribution of the pyridine ring, which can influence electrostatic and hydrogen bonding interactions with amino acid residues in a receptor's binding pocket. mdpi.comresearchgate.net Although fluorine is a poor hydrogen bond acceptor, the -CF3 group can participate in other non-covalent interactions, such as dipole-dipole and multipolar interactions, which contribute to binding affinity. researchgate.net Furthermore, its steric bulk, while larger than a hydrogen or methyl group, can promote a favorable conformation for optimal receptor fit. nih.govmdpi.com

| Property | Hypothetical Parent Scaffold (e.g., 2-Hydrazinylpyridine) | Trifluoromethylated Scaffold (this compound) | General Impact of -CF3 Group |

|---|---|---|---|

| Lipophilicity (LogP) | Lower | Higher | Increases membrane permeability and tissue distribution. mdpi.com |

| Metabolic Stability | Susceptible to aromatic oxidation | Resistant to oxidative metabolism at the site of substitution | Prolongs drug half-life by blocking metabolic pathways. researchgate.net |

| Binding Affinity | Baseline | Potentially Enhanced | Improves interactions through electronic and steric effects. mdpi.comresearchgate.net |

| Acidity/Basicity (pKa) | Baseline pKa of pyridine nitrogen and hydrazinyl group | Lower pKa (more acidic hydrazinyl protons, less basic pyridine nitrogen) | Alters ionization state at physiological pH due to strong electron-withdrawing effect. |

Impact of the Hydrazinyl Moiety on Biological Interactions and Pharmacophore Features

The hydrazinyl group (-NHNH2) and its derivatives, such as hydrazones, are recognized as privileged pharmacophores in medicinal chemistry due to their versatile chemical reactivity and ability to form multiple interactions with biological targets. frontiersin.orgresearchgate.net This functional group is a cornerstone of numerous biologically active compounds.

Pharmacophore Features: The hydrazinyl moiety possesses both hydrogen bond donors (-NH2) and acceptors (the lone pair on the nitrogen atoms), allowing it to form robust hydrogen bonding networks within enzyme active sites or receptor binding pockets. This is a critical feature for molecular recognition and binding affinity. researchgate.net The reactivity of the terminal amine allows this compound to serve as a versatile intermediate for synthesizing a wide range of derivatives, particularly hydrazones (-NHN=CHR), by condensation with various aldehydes and ketones. researchgate.net This synthetic tractability enables the exploration of vast chemical space to optimize biological activity.

Biological Interactions and Activities: Hydrazide and hydrazone structures are present in numerous compounds exhibiting a broad spectrum of pharmacological activities. frontiersin.orgresearchgate.netnih.gov The azometine proton (-NHN=CH-) in hydrazones is considered a key structural feature for new drug development. frontiersin.org Derivatives containing this moiety have been reported to possess antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, among others. frontiersin.org For instance, certain hydrazide-hydrazones have demonstrated potent antitubercular activity, with isoniazid (B1672263) being a prominent example. researchgate.net The mechanism of action often involves the inhibition of specific enzymes; for example, some hydrazide derivatives act as inhibitors of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. researchgate.net

| Biological Activity | Therapeutic Area | Reference |

|---|---|---|

| Antimicrobial / Antibacterial | Infectious Diseases | frontiersin.orgresearchgate.net |

| Antitubercular | Infectious Diseases (Tuberculosis) | researchgate.net |

| Anticonvulsant | Neurology (e.g., Epilepsy) | frontiersin.org |

| Antidepressant (MAO Inhibition) | Psychiatry | researchgate.net |

| Anti-inflammatory | Inflammatory Disorders | frontiersin.org |

| Antitumoral / Anticancer | Oncology | frontiersin.org |

| Antiviral | Infectious Diseases | nih.gov |

Positional Isomer Effects on Biological Activity and Selectivity

Electronic Effects: The trifluoromethyl group is a potent electron-withdrawing group. Its position influences the electron density across the pyridine ring and the basicity of the ring nitrogen.

In the 3-position , the -CF3 group exerts a strong inductive-withdrawing effect, significantly lowering the basicity (pKa) of the pyridine nitrogen and increasing the acidity of the hydrazinyl protons.

When placed at the 4-position , the -CF3 group can exert both inductive and resonance-withdrawing effects, leading to an even greater impact on the electron density of the ring.

At the 5-position , its influence on the 2-hydrazinyl group is primarily inductive.

At the 6-position , it is ortho to the ring nitrogen, which can create significant steric hindrance and strong inductive effects that drastically reduce the nitrogen's ability to act as a hydrogen bond acceptor.

These electronic variations directly affect how the molecule ionizes at physiological pH and how it interacts with biological targets. researchgate.net For example, the altered basicity of the pyridine nitrogen can change its ability to form key hydrogen bonds or salt bridges, potentially leading to different target selectivity among isomers.

Steric and Conformational Effects: The position of the bulky -CF3 group also dictates the molecule's preferred conformation and accessibility of the adjacent hydrazinyl group. In this compound, the ortho-relationship between the two substituents may impose conformational restrictions that could be beneficial for locking the molecule into a bioactive shape. This steric influence can be crucial for selectivity, as different isomers may fit better into the binding sites of different protein targets. Research in agrochemicals has shown that different positional isomers of trifluoromethylpyridines are used as key intermediates for herbicides and fungicides with distinct biological targets and selectivity profiles, underscoring the importance of substituent placement. researchgate.net For instance, high herbicidal activity on certain grass species was achieved with 2-methoxy-4-(trifluoromethyl)phenyl analogues, while corresponding pyridine analogues showed different selectivity for wheat crops.

| Isomer | Position of -CF3 | Primary Electronic Influence on Hydrazinyl Group | Predicted Impact on Pyridine Nitrogen Basicity | Potential Biological Consequence |

|---|---|---|---|---|

| This compound | 3 (ortho) | Strong inductive effect | Significantly reduced | Conformational restriction may enhance selectivity; altered pKa affects target binding. |

| 2-Hydrazinyl-4-(trifluoromethyl)pyridine | 4 (para) | Strong inductive and resonance effect | Strongly reduced | Greatest change in ring electronics may lead to different target interactions. |

| 2-Hydrazinyl-5-(trifluoromethyl)pyridine | 5 (meta) | Inductive effect | Moderately reduced | Less electronic perturbation might retain some properties of the unsubstituted parent while gaining lipophilicity. |

| 2-Hydrazinyl-6-(trifluoromethyl)pyridine | 6 (ortho to N) | Strong inductive effect | Drastically reduced (plus steric hindrance) | Steric hindrance at the ring nitrogen could prevent binding to targets requiring interaction at that site, thus increasing selectivity for other targets. |

Applications in Agrochemical and Materials Science Research

Development of Advanced Crop Protection Agents

The trifluoromethylpyridine scaffold is a key structural motif in numerous modern agrochemicals. nih.govresearchgate.net The introduction of the TFMP group can significantly affect a molecule's conformation, metabolic stability, and affinity for biological targets, leading to the development of potent and effective crop protection agents. chigroup.site Derivatives originating from hydrazinyl-substituted pyridines are investigated for a range of bioactivities, including fungicidal, insecticidal, and herbicidal properties. researchgate.netresearchgate.net

While direct studies on the fungicidal activity of 2-Hydrazinyl-3-(trifluoromethyl)pyridine are not extensively detailed, its derivatives are integral to the creation of potent fungicides. The trifluoromethyl-substituted pyridine (B92270) structure is a component of fungicides like fluazinam, which functions by interfering with fungal respiration. researchoutreach.org The hydrazine (B178648) group is a versatile functional handle for synthesizing heterocyclic compounds such as triazoles and thiadiazoles, which are classes of compounds known for their strong antifungal properties. researchgate.net For instance, research into novel thiazolyl hydrazine derivatives has shown that these compounds exhibit significant antifungal activity against a range of plant pathogens, including Botryosphaeria dothidea and Gibberella sanbinetti. semanticscholar.org The mechanism for some of these derivative classes is believed to involve the inhibition of critical fungal enzymes, such as lanosterol (B1674476) C14α-demethylase, which disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov

| Derivative Class | Target Fungi | EC₅₀ (μg/mL) | Reference Fungicide | EC₅₀ (μg/mL) |

| Thiazolyl Hydrazine 3l | Botryosphaeria dothidea | 0.59 | Carbendazim | 0.61 |

| Thiazolyl Hydrazine 3l | Gibberella sanbinetti | 0.69 | Carbendazim | 0.53 |

| 1,2,3-Triazole Phenylhydrazone 5p | Rhizoctonia solani | 0.18 | - | - |

| 1,2,3-Triazole Phenylhydrazone 5p | Sclerotinia sclerotiorum | 2.28 | - | - |

Table 1: Fungicidal efficacy (EC₅₀) of representative hydrazine derivatives against various plant pathogenic fungi. Data synthesized from related research on bioactive hydrazine compounds. semanticscholar.orgrsc.org

The this compound scaffold is a precursor for synthesizing advanced insecticides. The trifluoromethylpyridine moiety is present in several commercial insecticides, including chlorfluazuron (B1668723) and flonicamid. researchoutreach.org Chlorfluazuron acts as an insect growth regulator (IGR), a class of insecticides that interfere with the molting, development, and metamorphosis of insects. researchoutreach.orgeagri.org IGRs are valued for their selectivity and safer toxicological profiles compared to conventional broad-spectrum insecticides. mdpi.com

Research has focused on using trifluoromethylpyridine hydrazine derivatives to create novel compounds containing other bioactive heterocycles, such as 1,3,4-oxadiazoles. researchgate.netnih.gov Bioassays of these synthesized compounds have demonstrated significant insecticidal activity against major agricultural pests like Mythimna separata (armyworm) and Plutella xylostella (diamondback moth). researchgate.netresearchgate.netnih.gov For example, certain 1,3,4-oxadiazole (B1194373) derivatives showed LC₅₀ values against Mythimna separata that were comparable to the commercial insecticide avermectin. researchgate.net

| Compound | Target Pest | LC₅₀ (mg L⁻¹) | Activity at 250 mg L⁻¹ (%) |

| E18 | Mythimna separata | 38.5 | >80% |

| E27 | Mythimna separata | 30.8 | 100% |

| Avermectin (Control) | Mythimna separata | 29.6 | - |

| E27 | Plutella xylostella | - | 100% |

| Chlorpyrifos (Control) | Plutella xylostella | - | 87% |

Table 2: Insecticidal activity of synthesized trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety. Data extracted from a study on novel insecticides. researchgate.netnih.gov

Trifluoromethylpyridine derivatives are foundational to a number of successful commercial herbicides, such as fluazifop-butyl, haloxyfop, and flazasulfuron. nih.govresearchgate.net These herbicides act on various biological targets within weeds to inhibit their growth, often with high selectivity, leaving crops unharmed. nih.govgoogle.com For instance, derivatives of trifluoromethylpyridine have been developed as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), a key enzyme in the chlorophyll (B73375) synthesis pathway. nih.govsemanticscholar.org Inhibition of PPO leads to the accumulation of phototoxic intermediates, causing rapid cell membrane damage and weed death. nih.gov

The hydrazinyl group in this compound can be used to synthesize hydrazide and hydrazonoyl derivatives, which have been investigated for their ability to inhibit photosynthetic electron transport (PET). researchgate.net Structure-activity relationship (SAR) studies on newly synthesized herbicidal compounds revealed that the presence of a trifluoromethyl group on the pyridine ring is often crucial for high herbicidal activity. nih.govresearchgate.net

Role as Chemical Reagents and Building Blocks in Advanced Organic Synthesis

The reactivity of the hydrazinyl group, combined with the electronic properties of the trifluoromethyl-substituted pyridine ring, makes this compound a versatile reagent in organic synthesis. chemicalbook.comacs.org

The hydrazinyl moiety (-NHNH₂) is a potent nucleophile, enabling its use in condensation reactions with carbonyl compounds (aldehydes and ketones) and in the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.netresearchgate.net It is a key building block for forming pyrazoles, pyrazolones, and triazoles, which are important scaffolds in medicinal chemistry and agrochemistry. researchgate.netuobaghdad.edu.iq

For example, the reaction of a 2-hydrazinylpyridine derivative with a β-keto ester is a classic method for constructing a pyrazole (B372694) ring. mdpi.com Similarly, reactions with compounds containing activated methylene (B1212753) groups or dicarbonyls can lead to the formation of other complex heterocyclic systems. researchgate.net The synthesis of 1,3,4-oxadiazole moieties, noted for their insecticidal activity, often involves the cyclization of a hydrazide intermediate, which can be formed from a 2-hydrazinylpyridine precursor. nih.gov

| Precursor Functional Group | Reagent Type | Resulting Heterocycle |

| Hydrazine | β-Dicarbonyl Compound | Pyrazole |

| Hydrazine | Carboxylic Acid/Acyl Chloride (via hydrazide) | 1,3,4-Oxadiazole |

| Hydrazine | Ethyl Cyanoacetate | Pyrazolone |

| Hydrazine | Nitrous Acid | Tetrazole |

Table 3: Examples of heterocyclic systems synthesized from hydrazine precursors. researchgate.net

In the field of materials science, pyridine derivatives are widely used as ligands for the construction of metal-organic frameworks (MOFs). nih.govornl.gov MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands, forming porous structures with applications in catalysis, gas storage, and separations. The nitrogen atom of the pyridine ring is an excellent coordination site for metal ions. rsc.org

The this compound molecule offers multiple potential coordination sites: the pyridine ring nitrogen and the two nitrogen atoms of the hydrazinyl group. This multi-dentate character allows it to act as a chelating or bridging ligand, forming stable complexes with metal centers. nih.govornl.gov While specific research on MOFs using this compound is emerging, related hydrazine-functionalized ligands have been successfully incorporated into MOFs. rsc.org These functionalized MOFs can serve as heterogeneous catalysts; for example, a hydrazine-functionalized Hf-UiO-66 MOF has been used to catalyze the Friedländer condensation for the synthesis of quinolines. rsc.org The electron-withdrawing trifluoromethyl group can also influence the electronic properties of the ligand and, consequently, the catalytic or photoluminescent properties of the resulting metal-organic material. nih.govdntb.gov.uaresearchgate.net

Analytical Chemistry Applications

Design of Chemosensors for Selective Detection of Metal Ions and Anions

The design of chemosensors, molecules that signal the presence of specific chemical species through a detectable change, is a significant area of research. While direct studies on this compound as a chemosensor are not extensively documented, its structural analogs provide a strong basis for its potential in this field. The core principle involves the hydrazine moiety acting as a binding site for ions, and the trifluoromethylpyridine unit influencing the electronic properties and signaling response.

Research on closely related compounds, such as those derived from 2-hydrazinyl-4-(trifluoromethyl)pyrimidine, has demonstrated the successful design of colorimetric and fluorescent chemosensors. For instance, a sensor developed from this pyrimidine (B1678525) analog has shown high selectivity and sensitivity for copper (Cu²⁺) and cobalt (Co²⁺) ions in aqueous solutions. mdpi.com The interaction with these metal ions causes a noticeable color change from transparent to light yellow, which is attributed to a bathochromic shift in the molecule's maximum absorption band. mdpi.com This mechanism involves the formation of a complex between the hydrazine group and the metal ion, altering the electronic structure of the molecule and, consequently, its interaction with light.

Similarly, hydrazinyl pyridine-based receptors have been synthesized for the colorimetric detection of anions. researchgate.net These sensors operate through hydrogen bonding interactions between the N-H protons of the hydrazine group and the target anions, such as fluoride (B91410) (F⁻). researchgate.net This interaction can lead to deprotonation, causing a significant color change and allowing for visual detection. The trifluoromethyl group in this compound would likely enhance the acidity of the N-H protons, potentially increasing the sensitivity and selectivity for certain anions.

The potential of this compound in chemosensor design is summarized in the table below, based on the performance of its analogs.

| Analyte Type | Sensing Mechanism | Observable Change | Potential Advantage of CF₃ Group |

| Metal Ions (e.g., Cu²⁺, Co²⁺) | Complexation with hydrazine moiety | Colorimetric (e.g., colorless to yellow) or Fluorometric ("on/off") | Enhanced binding affinity and selectivity |

| Anions (e.g., F⁻, CH₃COO⁻) | Hydrogen bonding and deprotonation | Colorimetric (significant color shift) | Increased N-H acidity for stronger interaction |

Derivatization Reagents for Enhanced Sensitivity in Spectroscopic Methods

In spectroscopic analysis, derivatization is a key strategy to enhance the sensitivity and selectivity of detecting molecules that lack a strong chromophore (for UV-Vis spectroscopy) or fluorophore (for fluorescence spectroscopy). The hydrazine group of this compound is a potent nucleophile that can react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction can be exploited to "tag" analytes of interest.

When an analyte containing a carbonyl group is derivatized with this compound, the resulting hydrazone incorporates the trifluoromethylpyridine moiety. This moiety can act as a strong chromophore, significantly increasing the molar absorptivity of the analyte and thereby enhancing its detectability by UV-Visible spectrophotometry. This is particularly useful for the quantitative analysis of pharmaceuticals or biological molecules that would otherwise be difficult to detect. researchgate.netsemanticscholar.org

For fluorescence spectroscopy, while the pyridine ring itself is not strongly fluorescent, the formation of a hydrazone can lead to the creation of a more extensive conjugated system, which in some cases can result in a fluorescent molecule. This "fluorescence-tagging" approach allows for highly sensitive detection, as fluorescence methods are generally more sensitive than absorption-based techniques. The derivatization reaction converts a non-fluorescent analyte into a fluorescent derivative that can be easily quantified. researchgate.netsemanticscholar.org

The utility of this compound as a derivatization reagent is outlined below:

| Spectroscopic Method | Target Analyte Functional Group | Reaction Product | Principle of Enhancement |

| UV-Visible Spectroscopy | Aldehydes, Ketones | Hydrazone | Introduction of a strong chromophore (trifluoromethylpyridine ring) |

| Fluorescence Spectroscopy | Aldehydes, Ketones | Hydrazone | Creation of a fluorescent conjugated system ("fluorescence tagging") |

Utilization in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Improved Analysis Sensitivity